molecular formula C16H16O3 B1597200 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 588681-48-5

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1597200
CAS No.: 588681-48-5
M. Wt: 256.3 g/mol
InChI Key: WTFDYRVHUUOBKL-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-methylbenzyloxy ether moiety at the 2-position of the benzaldehyde core.

The 2-methylbenzyloxy group introduces steric bulk and lipophilicity, while the methoxy group enhances electron density on the aromatic ring. These features may influence its reactivity in nucleophilic aromatic substitution or cross-coupling reactions. Synthesis likely involves alkylation of 3-methoxy-2-hydroxybenzaldehyde with 2-methylbenzyl chloride under basic conditions, as inferred from analogous procedures in .

Properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFDYRVHUUOBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388047
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-48-5
Record name 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis Approach

  • Starting Materials:

    • 3-Methoxy-2-hydroxybenzaldehyde (phenolic aldehyde)
    • 2-Methylbenzyl bromide (benzylating agent)
  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
    • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Typically 80–90°C
    • Time: 12 to 24 hours to ensure complete conversion
  • Mechanism:
    The phenolic hydroxyl group is deprotonated by the base to form the phenolate ion, which acts as a nucleophile attacking the benzyl bromide carbon to form the benzyl ether linkage.

  • Purification:
    After reaction completion, the mixture is cooled and diluted with water, followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity (>95%).

Alternative Methods

  • Mitsunobu Reaction:
    In some cases, the Mitsunobu reaction can be employed to couple the phenol and benzyl alcohol derivatives under milder conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD). However, this method is less common due to reagent cost and handling considerations.

  • One-Pot Synthesis:
    Emerging synthetic protocols may explore one-pot procedures combining deprotonation and benzylation steps without isolation of intermediates, improving efficiency and scalability.

Reaction Optimization and Yield

Parameter Typical Conditions Effect on Yield and Purity
Base K₂CO₃ (2 equiv) Efficient deprotonation, high yield
Solvent Anhydrous DMF Enhances solubility and reaction rate
Temperature 80–90°C Optimal for nucleophilic substitution
Reaction Time 12–24 hours Ensures complete conversion
Molar Ratio (Phenol:Benzyl Bromide) 1:1.2 Slight excess of benzyl bromide improves yield
Purification Silica gel chromatography >95% purity confirmed by HPLC and NMR

Typical isolated yields range from 80% to 90% depending on reaction scale and purification efficiency.

Analytical Characterization Post-Synthesis

  • NMR Spectroscopy:

    • $$ ^1H $$ NMR shows characteristic aldehyde proton around δ 9.8–10.0 ppm (singlet), aromatic protons between δ 6.8–7.6 ppm, and benzylic methylene protons (-OCH₂-) as singlets near δ 5.0 ppm. The methoxy group appears as a singlet near δ 3.8 ppm.
    • $$ ^{13}C $$ NMR confirms aldehyde carbon near δ 190–195 ppm and benzyl ether carbon around δ 70 ppm.
  • High-Performance Liquid Chromatography (HPLC):
    Used to verify purity (>95%) using a C18 column with acetonitrile/water mobile phase.

  • Mass Spectrometry (MS):
    Confirms molecular ion peak consistent with molecular weight (~242 g/mol for this compound).

  • Infrared Spectroscopy (IR):
    Shows strong C=O stretch near 1700 cm⁻¹ and ether C–O stretch around 1100–1200 cm⁻¹.

Research Findings and Mechanistic Insights

  • The electron-donating methoxy group at the 3-position increases nucleophilicity of the phenolate intermediate, facilitating efficient ether formation.
  • The 2-methyl substituent on the benzyl moiety can influence steric and electronic properties, potentially affecting reaction kinetics and selectivity.
  • Computational studies (Density Functional Theory) suggest that resonance stabilization and electron density distribution favor the formation of the ether bond under the described conditions.
  • Kinetic studies indicate that reaction rate depends on solvent polarity and base strength, with polar aprotic solvents and mild bases providing optimal conditions.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Deprotonation Phenol group deprotonated by K₂CO₃ 2 equiv K₂CO₃, anhydrous DMF
2. Nucleophilic Substitution Phenolate attacks 2-methylbenzyl bromide 80–90°C, 12–24 h
3. Work-up Quench with water, extract with ethyl acetate Room temperature
4. Purification Column chromatography (silica gel) Hexane/ethyl acetate gradient
5. Characterization NMR, HPLC, MS, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Methoxy-2-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

  • Oxidation to form carboxylic acids.
  • Reduction to yield primary alcohols.
  • Substitution reactions involving the methoxy group.

Biology

This compound has been investigated for its potential biological activities , notably:

  • Antimicrobial Properties: In vitro studies demonstrate significant inhibition of bacterial growth across various strains. The mechanism likely involves disruption of bacterial cell membranes .
  • Anticancer Activity: Preliminary studies indicate cytotoxic effects on cancer cell lines (e.g., breast and colon cancer). The compound may induce apoptosis and generate reactive oxygen species (ROS), contributing to its anticancer effects .
Biological ActivityMechanism of Action
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis, ROS generation

Medicine

Due to its structural characteristics, this compound is explored for potential use in drug development . Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents aimed at treating infections and cancers.

Industry

In industrial applications, this compound is utilized as a building block in the production of specialty chemicals. Its unique properties make it valuable in synthesizing fragrances and flavor compounds, contributing to the cosmetic and food industries.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Research
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values suggested selective toxicity towards malignant cells over normal cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy and benzyl ether groups may also contribute to its overall activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Evidence ID
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde 3-OCH₃, 2-O-(2-Me-benzyl) C₁₆H₁₆O₃ 256.30 Reference compound; stable ether linkage
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-OCH₃, 4-O-(3-BrMe-benzyl) C₁₆H₁₅BrO₃ 335.19 Bromine enhances reactivity for SN2 reactions
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde 3-OCH₃, 2-O-(propargyl) C₁₁H₁₀O₃ 190.19 Alkyne group enables click chemistry
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde 3-OCH₂CH₃, 2-O-(2-Me-benzyl) C₁₇H₁₈O₃ 270.32 Ethoxy group increases electron donation
3-Methoxy-2-(trimethylsilyl)benzaldehyde 3-OCH₃, 2-SiMe₃ C₁₁H₁₆O₂Si 208.33 Silyl group offers steric protection

Key Findings:

Trimethylsilyl-substituted analogs (e.g., C₁₁H₁₆O₂Si) exhibit reduced electrophilicity at the aldehyde due to steric shielding from the silyl group, limiting nucleophilic attacks .

Reactivity :

  • The propargyloxy derivative (C₁₁H₁₀O₃) undergoes rapid Huisgen cycloaddition (click chemistry), whereas the target compound’s benzyloxy group favors stability over reactivity .
  • Brominated analogs (e.g., C₁₆H₁₅BrO₃) show higher reactivity in cross-coupling reactions due to the bromine atom’s leaving-group ability .

Steric and Solubility Properties: The polyether-substituted benzaldehyde (C₁₄H₂₀O₅, ) has improved water solubility due to its oxygen-rich side chain, unlike the hydrophobic 2-methylbenzyloxy group in the target compound . Hydroxy-containing analogs (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, ) form intramolecular hydrogen bonds, enhancing crystallinity but reducing solubility in nonpolar solvents .

Synthetic Utility :

  • The target compound’s 2-methylbenzyloxy group can act as a directing group in metal-catalyzed C–H activation, similar to N,O-bidentate directing groups described in .
  • Ethyl or propargyl variants () are preferred for modular synthesis, while the target compound may require tailored conditions for further functionalization .

Biological Activity

3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde, with the molecular formula C₁₅H₁₈O₃, is an aromatic aldehyde characterized by a methoxy group and a benzyl ether moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods such as alkylation and etherification. Typical starting materials include 2-methylbenzyl alcohol and methoxy-substituted aromatic aldehydes. Controlled conditions are crucial for high yields and purity, often confirmed through analytical techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In a series of in vitro assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The observed IC50 values indicate a dose-dependent response, with potential selectivity towards malignant cells over normal cells .

The biological activity of this compound is thought to be mediated through several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the compound's ability to induce oxidative stress in target cells, contributing to its anticancer effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Research

In another investigation focusing on cancer cell lines, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, suggesting its role in promoting apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde?

Answer: A typical synthesis involves condensation reactions using substituted benzaldehyde precursors. For example:

  • Step 1: React 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions (acetic acid) to form Schiff base intermediates .
  • Step 2: Oxidize the intermediate using sodium hypochlorite in ethanol to yield the target compound.
    Key Considerations:
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions.
  • Monitor reactions via TLC (dichloromethane mobile phase) and confirm purity using vacuum filtration and washing with methanol/water .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Critical techniques include:

Technique Key Data Example from Literature
¹H/¹³C NMR Chemical shifts for aromatic protons (δ 7.0–8.1 ppm), methoxy groups (~δ 3.8 ppm), and benzyl ethers (δ 5.1 ppm)δ 10.72 (s, 1H, aldehyde proton); δ 5.11 (s, 2H, –OCH₂–)
FTIR Bands for C=O stretch (~1680–1720 cm⁻¹), aromatic C–O (~1260 cm⁻¹)1596 cm⁻¹ (aromatic C=C), 1131 cm⁻¹ (ether C–O)
HRMS Exact mass confirmation (e.g., [M+H]⁺ = 334.1556)Deviation < 0.3 ppm ensures structural accuracy

Q. How can researchers optimize purification methods for this compound?

Answer:

  • Recrystallization: Use ethanol or methanol as solvents due to moderate polarity.
  • Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate).
  • Critical Step: Pre-purify via vacuum filtration to remove unreacted hydrazine derivatives, as described in condensation reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this benzaldehyde derivative?

Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) can:

  • Predict HOMO-LUMO gaps to assess reactivity.
  • Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Validate experimental NMR shifts by comparing computed vs. observed δ values (errors < 0.5 ppm indicate reliable assignments) .
    Example: The Colle-Salvetti correlation-energy formula, adapted into DFT frameworks, enables accurate modeling of electron density distributions in aromatic aldehydes .

Q. What strategies resolve contradictory spectral data during structural elucidation?

Answer:

  • Case 1: Discrepancies in ¹³C NMR signals may arise from dynamic effects (e.g., rotational barriers in benzyl ethers). Use variable-temperature NMR to confirm .
  • Case 2: Ambiguous HRMS adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) require high-resolution instruments (Q-TOF) and isotopic pattern analysis .
  • Cross-Validation: Combine X-ray crystallography (for solid-state conformation) with solution-phase NMR to resolve steric vs. electronic effects .

Q. How does the steric and electronic environment influence regioselectivity in reactions involving this aldehyde?

Answer:

  • Steric Effects: The 2-methylbenzyloxy group creates steric hindrance, directing electrophilic substitution to the less hindered C5 position.
  • Electronic Effects: Methoxy groups activate the aromatic ring via electron donation, favoring ortho/para positions unless steric bulk dominates.
    Experimental Validation: Compare reaction outcomes with analogs lacking the methyl group (e.g., 4-benzyloxy-3-methoxybenzaldehyde) to isolate steric contributions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde

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